3-Cyclobutyl-2-methyl-3-oxopropanenitrile
CAS No.:
Cat. No.: VC20378935
Molecular Formula: C8H11NO
Molecular Weight: 137.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H11NO |
|---|---|
| Molecular Weight | 137.18 g/mol |
| IUPAC Name | 3-cyclobutyl-2-methyl-3-oxopropanenitrile |
| Standard InChI | InChI=1S/C8H11NO/c1-6(5-9)8(10)7-3-2-4-7/h6-7H,2-4H2,1H3 |
| Standard InChI Key | YXCURCZYFBCFOJ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C#N)C(=O)C1CCC1 |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound’s IUPAC name is 3-cyclobutyl-2-methyl-3-oxopropanenitrile, reflecting its cyclobutyl group attached to a propanenitrile backbone with a ketone at the 3-position and a methyl group at the 2-position. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₁NO | |
| Molecular Weight | 137.18 g/mol | |
| SMILES | CC(C#N)C(=O)C₁CCC₁ | |
| InChI Key | YXCURCZYFBCFOJ-UHFFFAOYSA-N | |
| PubChem CID | 43157255 |
The cyclobutyl ring introduces steric strain, while the nitrile and ketone groups enable diverse reactivity, making the compound a versatile intermediate .
Structural Analogues
Structural analogues include:
-
3-Cyclopropyl-2-methyl-3-oxopropanenitrile (C₇H₉NO): Differs by a cyclopropyl group, reducing ring strain but maintaining similar reactivity .
-
3-Cyclopentyl-3-oxopropanenitrile (C₈H₁₁NO): Features a larger cyclopentyl ring, altering steric and electronic properties .
Synthesis and Reactivity
Synthetic Routes
A primary synthesis involves the reaction of 3-cyclobutyl-3-oxopropanenitrile with methylating agents. For example:
-
Hydrazine-mediated cyclization: Treatment of 3-cyclobutyl-3-oxopropanenitrile with hydrazine in ethanol at 75°C yields pyrazole derivatives, demonstrating the compound’s utility in heterocycle formation .
Reactivity Profile
-
Nitrile group: Participates in nucleophilic additions and cycloadditions.
-
Ketone group: Undergoes condensations and reductions, enabling functionalization .
-
Cyclobutyl ring: Strain-driven reactions, such as ring-opening or [2+2] cycloadditions, are possible .
Physicochemical Properties
Experimental Data
Limited experimental data are available, but computational predictions and analogues suggest:
| Property | Value | Source |
|---|---|---|
| Density | ~1.1 g/cm³ (predicted) | |
| Boiling Point | ~209°C (analogue-based) | |
| LogP | ~0.25 (hydrophilic) |
Spectroscopic Features
-
IR: Strong absorptions at ~2250 cm⁻¹ (C≡N) and ~1700 cm⁻¹ (C=O) .
-
NMR: Distinct signals for cyclobutyl protons (δ 2.0–2.5 ppm) and methyl groups (δ 1.2–1.5 ppm) .
Applications in Drug Design and Pharmacology
Structure-Activity Relationship (SAR)
-
Nitrile group: Critical for hydrogen bonding with kinase residues .
-
Cyclobutyl group: Optimizes steric fit in hydrophobic pockets .
-
Methyl substituent: Enhances metabolic stability by reducing oxidation.
| Hazard Statement | Precautionary Measure |
|---|---|
| H301+H311+H331 | P261, P280, P301+P310 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume